molecular formula C23H18FN3OS B2449399 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207046-20-5

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2449399
M. Wt: 403.48
InChI Key: LZASMEMWMPQJAI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability and reactivity.


Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Compounds with imidazole scaffolds, similar to the chemical , have been recognized as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of such compounds are crucial for developing new therapeutic agents targeting inflammation and related diseases. Tri- and tetra-substituted imidazole derivatives demonstrate significant potency and selectivity, highlighting their potential in designing more effective kinase inhibitors (Scior et al., 2011).

Hepatoprotective and Nephroprotective Activities

Research on chrysin, a flavonoid, has shown wide-ranging pharmacological properties, including hepatoprotective and nephroprotective activities. This suggests that compounds with antioxidant and anti-apoptotic activities, potentially like the compound , could offer therapeutic benefits against various drugs and toxic agents. The mechanisms involved in chrysin's protective activities could provide a framework for evaluating similar compounds' therapeutic potential (Pingili et al., 2019).

Analgesic and Anti-inflammatory Applications

Flupirtine, a non-opiate analgesic with muscle relaxant properties, is used for various pain states, suggesting a potential application area for similarly acting compounds. Its effectiveness in relieving moderate pain and the advantage of having fewer central nervous system side effects than opiates highlight the importance of exploring new compounds with analgesic and anti-inflammatory properties for therapeutic use (Friedel & Fitton, 1993).

Toxicity Studies in Molecular Imaging

Fluorophores, used in molecular imaging for real-time cancer detection, must be evaluated for toxicity before clinical application. This underscores the importance of toxicity studies for new compounds intended for diagnostic or therapeutic use in humans. Research on the toxicity of widely used fluorophores provides a basis for assessing similar compounds' safety profiles (Alford et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes looking at safety data sheets and toxicological studies.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or further studies to better understand the compound’s behavior.


Please consult with a qualified chemist or researcher for accurate information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3OS/c24-18-11-13-20(14-12-18)27-21(17-7-3-1-4-8-17)15-25-23(27)29-16-22(28)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZASMEMWMPQJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

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